molecular formula C12H13BrN4O B280364 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide

Katalognummer B280364
Molekulargewicht: 309.16 g/mol
InChI-Schlüssel: VSXVPCPOWVJSQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of the soluble guanylate cyclase (sGC) enzyme. sGC is an important enzyme involved in the regulation of vascular tone and blood pressure, and its inhibition by BAY 73-6691 has potential therapeutic applications in cardiovascular diseases.

Wirkmechanismus

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 works by binding to the heme moiety of sGC, leading to the activation of the enzyme and the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that mediates the vasodilatory effects of nitric oxide (NO) in the cardiovascular system. By increasing the production of cGMP, 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 enhances the vasodilatory effects of NO and lowers blood pressure.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to have potent vasodilatory effects in animal models and in human studies. It has also been shown to improve cardiac function in animal models of heart failure. 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, possibly through its ability to increase cGMP levels and reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 is a potent and selective inhibitor of sGC, making it a valuable tool for studying the role of this enzyme in vascular and neurological function. However, its potency and selectivity may also limit its use in certain experimental settings, as high concentrations may be required to achieve the desired effects. In addition, the use of 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 may be limited by its cost and availability, as it is not a widely used research chemical.

Zukünftige Richtungen

There are several potential future directions for research on 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691. One area of interest is the development of more potent and selective sGC inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the neuroprotective effects of 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 in clinical settings, such as stroke and traumatic brain injury. Finally, the therapeutic potential of 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 in other cardiovascular diseases, such as pulmonary arterial hypertension and atherosclerosis, warrants further investigation.

Synthesemethoden

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring, followed by the introduction of a pyridine and a carboxamide group, and finally the bromination of the molecule. The synthesis has been optimized to yield 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 in high purity and yield.

Wissenschaftliche Forschungsanwendungen

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have potent vasodilatory effects in animal models and in human studies, leading to its investigation as a treatment for pulmonary hypertension and heart failure. 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has also been studied for its potential neuroprotective effects in animal models of stroke and traumatic brain injury.

Eigenschaften

Molekularformel

C12H13BrN4O

Molekulargewicht

309.16 g/mol

IUPAC-Name

4-bromo-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H13BrN4O/c1-8-10(13)11(16-17(8)2)12(18)15-7-9-5-3-4-6-14-9/h3-6H,7H2,1-2H3,(H,15,18)

InChI-Schlüssel

VSXVPCPOWVJSQS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC=CC=N2)Br

Kanonische SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC=CC=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.